molecular formula C16H14 B14609548 1,2,6,7-Tetrahydropyrene CAS No. 57633-59-7

1,2,6,7-Tetrahydropyrene

Cat. No.: B14609548
CAS No.: 57633-59-7
M. Wt: 206.28 g/mol
InChI Key: PMLHBGGUCHRADA-UHFFFAOYSA-N
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Description

1,2,6,7-Tetrahydropyrene is a polycyclic aromatic hydrocarbon with the molecular formula C16H14 It is a derivative of pyrene, a well-known aromatic hydrocarbon, and is characterized by the partial hydrogenation of the pyrene structure

Chemical Reactions Analysis

1,2,6,7-Tetrahydropyrene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1,2,6,7-Tetrahydropyrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,6,7-Tetrahydropyrene involves its interaction with specific molecular targets and pathways. Its effects are primarily due to its electronic and photophysical properties, which enable it to participate in various chemical reactions and interactions. The exact molecular targets and pathways depend on the specific application and the nature of the interactions involved.

Comparison with Similar Compounds

1,2,6,7-Tetrahydropyrene can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific hydrogenation pattern, which imparts distinct electronic and photophysical properties compared to its fully aromatic and other partially hydrogenated counterparts.

Properties

CAS No.

57633-59-7

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

1,2,6,7-tetrahydropyrene

InChI

InChI=1S/C16H14/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h3,6-10H,1-2,4-5H2

InChI Key

PMLHBGGUCHRADA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=C1)C=CC4=C3C(=CCC4)C=C2

Origin of Product

United States

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